Nln activator 1 -

Nln activator 1

Catalog Number: EVT-13518644
CAS Number:
Molecular Formula: C15H15N5O
Molecular Weight: 281.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nln activator 1 is a compound that functions as an activator for neurolysin, a zinc metallopeptidase enzyme involved in the processing of neuropeptides. Neurolysin plays a crucial role in regulating signaling pathways in the mammalian nervous system, particularly in response to injury or stress. The activation of neurolysin can enhance its ability to cleave various neuropeptides, thereby influencing physiological processes such as pain modulation and neuroprotection.

Source and Classification

Nln activator 1 is derived from a class of peptidomimetic compounds designed to enhance the activity of neurolysin. It belongs to the category of small molecules that can modulate enzyme activity, specifically targeting peptidases. The compound has been identified through high-throughput screening methods aimed at discovering novel activators of neurolysin, which has implications for therapeutic interventions in neurological disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nln activator 1 involves several key steps:

  1. Starting Materials: The synthesis typically begins with readily available amino acids or dipeptides.
  2. Coupling Reactions: These starting materials undergo coupling reactions, often facilitated by coupling agents, to form the desired peptidomimetic structure.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
  4. Characterization: The final product is characterized using spectroscopic methods (e.g., nuclear magnetic resonance and mass spectrometry) to confirm its structure.

The development of Nln activator 1 has been documented in studies focusing on optimizing conditions for maximum efficacy and stability of the compound .

Molecular Structure Analysis

Structure and Data

Nln activator 1 exhibits a complex molecular structure that can be characterized by its functional groups and stereochemistry. The specific arrangement of atoms within the compound influences its interaction with neurolysin:

  • Core Structure: The core structure typically includes aromatic rings that contribute to the binding affinity with the enzyme.
  • Functional Groups: Functional groups such as hydroxyls or amines may be present, enhancing solubility and reactivity.
  • Stereochemistry: The stereochemical configuration is crucial for the biological activity, as it determines how well the compound fits into the active site of neurolysin.

Crystallographic studies have provided insights into the binding conformation when Nln activator 1 interacts with neurolysin, revealing important details about its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

The activation mechanism of Nln activator 1 involves several key reactions:

The understanding of these reactions is critical for designing more effective neurolysin modulators.

Mechanism of Action

Process and Data

The mechanism by which Nln activator 1 enhances neurolysin activity involves:

  • Conformational Change: Binding of Nln activator 1 induces a conformational change in neurolysin that increases its substrate affinity.
  • Increased Catalytic Efficiency: This change leads to an increase in catalytic efficiency, allowing for more effective cleavage of target peptides.
  • Regulatory Role: By modulating neurolysin activity, Nln activator 1 plays a regulatory role in peptide signaling pathways, potentially impacting processes such as pain perception and stress responses .

Data from kinetic studies indicate significant increases in enzymatic activity upon treatment with Nln activator 1 compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nln activator 1 exhibits several notable physical and chemical properties:

These properties are crucial for formulating effective therapeutic agents based on Nln activator 1.

Applications

Scientific Uses

Nln activator 1 has potential applications in various scientific fields:

  • Neuropharmacology: As a modulator of neurolysin, it could be used in research focused on pain management or neuroprotection following stroke or traumatic brain injury.
  • Drug Development: Insights gained from studying Nln activator 1 can inform the design of new therapeutic agents targeting similar pathways.
  • Biochemical Research: The compound serves as a valuable tool for investigating peptide processing mechanisms within the nervous system.
Introduction to Neurolysin (Nln) as a Therapeutic Target in Ischemic Stroke

Pathophysiological Role of Nln in Post-Stroke Neuroprotection

Neurolysin (Nln), a zinc metalloendopeptidase belonging to the M3 family, is emerging as a critical endogenous neuroprotective mechanism in ischemic stroke. This enzyme is highly expressed in brain cells, localized in cytosol, mitochondria, and plasma membranes, and demonstrates significant upregulation in ischemia-affected brain regions within 24 hours post-stroke. This upregulation represents a compensatory response to injury, as Nln translocates to membranes and mitochondria to modulate neuropeptide levels during acute ischemia [1] [4] [5].

Experimental studies using bidirectional approaches confirm Nln's cerebroprotective role:1. Inhibition Studies: Administration of the specific Nln inhibitor Agaricoglyceride A 1-hour post-stroke in middle cerebral artery occlusion (MCAO) mouse models resulted in exacerbated outcomes:- 40-50% increase in cerebral infarction volume- Elevated edema formation and blood-brain barrier (BBB) dysfunction- Increased levels of neurotoxic peptides (neurotensin, substance P, bradykinin)- Worsened motor/neurological deficits [4] [5]

  • Overexpression Studies: Mice transduced with adeno-associated viral Nln constructs (AAV2/5-CAG-Nln) exhibited:
  • 60-70% reduction in cerebral infarction
  • Significant attenuation of BBB hyperpermeability and neuroinflammation
  • Decreased levels of neurotoxic peptides
  • Improved functional recovery [4] [5]

Table 1: Key Neuropeptides Processed by Nln in Stroke Pathophysiology

Substrate TypePeptideBiological Effect in StrokeNln Action
Neurotoxic SubstratesBradykininEnhances BBB permeability, edema, neuroinflammationInactivation
Substance PPromotes neuroinflammation, oxidative stressInactivation
NeurotensinExacerbates excitotoxicity via NMDA receptorsInactivation
Angiotensin IIVasoconstriction, oxidative stressInactivation
Neuroprotective ProductsAngiotensin-(1-7)Counteracts angiotensin II effects, anti-inflammatoryGeneration
Leu-/Met-enkephalinsNeuroprotection, opioid receptor-mediated anti-excitotoxicityGeneration

Mechanistic Rationale for Nln Activation in Cerebroprotection

Nln's therapeutic value stems from its unique capacity for simultaneous multitarget modulation – a significant advantage over single-target neuroprotective agents. Structurally, Nln features a deep, narrow substrate-binding channel dividing two α-helical domains, with catalytic zinc ions coordinated by His474, His478, and Glu503 residues. This architecture accommodates diverse neuropeptides through conformational flexibility, enabling hydrolysis of peptides with varying sequences [9] [10].

Key mechanistic advantages include:

  • Dual-Action Catalysis: Nln concurrently inactivates multiple neurotoxic peptides (bradykinin, substance P, neurotensin) while generating protective fragments (angiotensin-(1-7), enkephalins). This balances the neuropeptide milieu toward cerebroprotection [1] [6].
  • Mitochondrial Protection: Beyond extracellular actions, mitochondrial Nln upregulation post-stroke regulates respiratory chain supercomplex assembly through interactions with LETM1 protein. This preserves oxidative metabolism and cellular energetics in compromised neurons [8].
  • Hinge-Region Allostery: Nln undergoes hinge-bending motions between open/closed conformations. Computational docking identified druggable pockets in hinge regions where small molecules bind to stabilize the closed, catalytically active conformation, enhancing substrate turnover [2] [9].

Recent structural studies reveal that Nln binds substrates with minimal conformational changes, accommodating divergent peptide sequences (dynorphins, angiotensin I, neurotensin) in its dumbbell-shaped cavity. Notably, dynorphin A(1-13) acts as a potent competitive inhibitor (Ki = 1.0 µM), while dynorphin A(1-8) serves as an efficient substrate, demonstrating how peptide length and register determine functional outcomes [10].

Unmet Therapeutic Needs in Ischemic Stroke and Nln's Multitarget Modulation Potential

Current ischemic stroke treatment remains limited to reperfusion strategies (tPA/thrombectomy), leaving significant neuroprotective needs unaddressed. The repeated failure of single-target neuroprotectants (e.g., glutamate antagonists, free-radical scavengers) in clinical trials underscores the pathophysiological complexity of stroke, involving interconnected cascades of excitotoxicity, oxidative stress, inflammation, BBB disruption, and apoptosis [2] [7].

Nln activation addresses key therapeutic gaps:1. Multitarget Engagement: Unlike monotherapeutic approaches, Nln naturally modulates multiple pathogenic pathways:- Reduces excitotoxicity via neurotensin degradation- Attenuates neuroinflammation through substance P/bradykinin inactivation- Enhances BBB integrity via decreased bradykinin activity- Counters oxidative stress via angiotensin-(1-7) generation [1] [4] [7]

  • Endogenous Optimization: Nln-based therapeutics leverage the brain's intrinsic protective systems, minimizing off-target effects. Its substrates are uniformly pathogenic in acute stroke, ensuring unidirectional benefit during this phase [5].

  • Chemical Development Progress: First-generation Nln activators (L-histidyl-L-histidine/L-histidyl-L-tyrosine dipeptides) established proof-of-concept (A50 ~µM; ≥300% Amax). Subsequent peptidomimetics (9d, 10c, 11a) show improved properties:

Table 2: Evolution of Nln Activator Drug-Like Properties

CompoundPotency vs. DipeptidesPlasma/Brain StabilityBBB Permeability (Kin, µL/min/g)Key Findings
DipeptidesBaselineLowNot quantifiedFirst activators identified via in silico screening of 140,000 compounds
9d20-fold ↑Moderate1.2Moderate brain uptake
10c20-fold ↑Moderate0.8P-gp efflux liability (efflux ratio ~6)
11a20-fold ↑High3.5Highest brain concentration; increased uptake in ischemic hemisphere

Compound 11a demonstrates the most favorable pharmacokinetics, though brain concentrations remain below the A50 required for robust Nln activation in vivo [2] [7]. Current efforts focus on developing non-peptide activators with enhanced BBB penetration and metabolic stability using 11a as the lead scaffold [1] [7].

The future therapeutic scope extends beyond stroke, with Nln's substrates implicated in traumatic brain injury, neuropathic pain, and neurodegenerative disorders, positioning Nln activators as a promising new class of multi-mechanism cytoprotective agents [1] [3].

Properties

Product Name

Nln activator 1

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-quinolin-8-ylpropanamide

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

InChI

InChI=1S/C15H15N5O/c16-12(7-11-8-17-9-19-11)15(21)20-13-5-1-3-10-4-2-6-18-14(10)13/h1-6,8-9,12H,7,16H2,(H,17,19)(H,20,21)/t12-/m0/s1

InChI Key

RAPFGLSZEYHZEU-LBPRGKRZSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C(CC3=CN=CN3)N)N=CC=C2

Isomeric SMILES

C1=CC2=C(C(=C1)NC(=O)[C@H](CC3=CN=CN3)N)N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.